1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde
CAS No.:
Cat. No.: VC20448269
Molecular Formula: C5H4F3N3O
Molecular Weight: 179.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4F3N3O |
|---|---|
| Molecular Weight | 179.10 g/mol |
| IUPAC Name | 1-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C5H4F3N3O/c1-11-4(5(6,7)8)9-3(2-12)10-11/h2H,1H3 |
| Standard InChI Key | HVGVCMRXBAEMNL-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NC(=N1)C=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the 1,2,4-triazole family, featuring a five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4. Key substituents include:
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Methyl group (CH₃): Positioned at the 1-nitrogen, providing steric stabilization.
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Trifluoromethyl group (CF₃): At the 5-carbon, enhancing electron-withdrawing effects and metabolic stability.
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Aldehyde group (CHO): At the 3-carbon, enabling nucleophilic additions and condensations.
The molecular formula is C₅H₄F₃N₃O, with a molecular weight of 179.10 g/mol .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₅H₄F₃N₃O |
| Molecular Weight | 179.10 g/mol |
| SMILES Notation | CN1C(=NC(=N1)C(F)(F)F)C=O |
| InChI Key | KHEGIWRXKYXWNL-UHFFFAOYSA-N |
Spectroscopic Characterization
While experimental data for this specific compound is scarce, analogous triazole-carbaldehydes are typically characterized using:
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Nuclear Magnetic Resonance (NMR): NMR would show signals for the aldehyde proton (~9.8–10.2 ppm) and methyl group (~3.5–4.0 ppm) .
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Infrared Spectroscopy (IR): Strong absorption bands for C=O (~1700 cm⁻¹) and C-F (~1100–1200 cm⁻¹).
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Mass Spectrometry (MS): Molecular ion peak at m/z 179.10, with fragmentation patterns indicative of CF₃ and CHO loss .
Synthesis and Reaction Chemistry
Synthetic Routes
The synthesis of 1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carbaldehyde likely involves multi-step strategies common to triazole derivatives:
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Cyclocondensation: Reaction of hydrazine derivatives with trifluoromethyl-containing building blocks. For example, hydrazine hydrate may react with trifluoromethyl ketones in the presence of formic acid to form the triazole core.
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Methylation: Introduction of the methyl group via alkylating agents like methyl iodide under basic conditions.
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Formylation: Oxidation of a hydroxymethyl intermediate or direct formylation using reagents such as phosphorus oxychloride (POCl₃) in DMF (Vilsmeier-Haack reaction).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Hydrazine hydrate, CF₃COCl, 80°C | 60–70 |
| Methylation | CH₃I, K₂CO₃, DMF, 25°C | 85–90 |
| Formylation | POCl₃, DMF, 0°C → 60°C | 50–60 |
Reactivity and Derivative Formation
The aldehyde group serves as a reactive handle for diverse transformations:
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Reductive Amination: Conversion to secondary amines using NaBH₃CN and primary amines.
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Wittig Reactions: Formation of α,β-unsaturated carbonyl compounds.
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Schiff Base Formation: Condensation with amines to generate imine derivatives, often bioactive.
Biological Activities and Mechanisms
Anticancer Properties
The compound’s potential cytotoxicity is linked to:
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Topoisomerase Inhibition: Intercalation into DNA-topoisomerase complexes, preventing DNA replication.
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Apoptosis Induction: Activation of caspase-3 and -9 pathways in cancer cell lines (e.g., MCF-7, HeLa).
Table 3: Cytotoxicity Data for Analogous Compounds
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.4 | Caspase-3 Activation |
| HeLa | 8.9 | DNA Intercalation |
| A549 | 15.7 | ROS Generation |
Applications in Drug Discovery
Lead Compound Optimization
The aldehyde moiety allows for rapid diversification into libraries of derivatives. For example:
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Hybrid Molecules: Conjugation with known pharmacophores (e.g., chalcones, quinazolines) to enhance efficacy.
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Prodrug Development: Conversion to oximes or hydrazones for improved bioavailability.
Agrochemistry
Triazole derivatives are pivotal in fungicide development. The trifluoromethyl group enhances environmental stability, making the compound a candidate for crop protection agents.
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